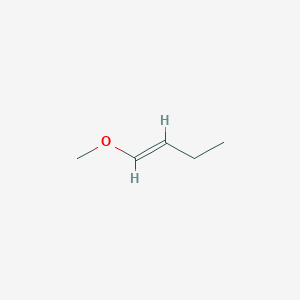

(E)-1-Methoxy-1-butene

Description

Significance as a Building Block in Organic Synthesis

The utility of (E)-1-Methoxy-1-butene as a building block stems from its ability to participate in a range of organic reactions to form more complex structures. vulcanchem.com Its electron-rich nature makes it an excellent partner in cycloaddition reactions, most notably the Paternò-Büchi reaction. mdpi.com

The Paternò-Büchi reaction is a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, yielding an oxetane (B1205548) ring. mdpi.comcambridgescholars.com This reaction is a powerful tool for the synthesis of four-membered oxygen-containing heterocycles, which are structural motifs found in various biologically active compounds. mdpi.combeilstein-journals.org In the context of this compound, its reaction with an excited state carbonyl compound, such as acetone (B3395972), leads to the formation of substituted oxetanes. Current time information in Bangalore, IN.

The reaction proceeds via the formation of a biradical intermediate, and the regioselectivity is often high. mdpi.com For instance, the reaction of benzophenone (B1666685) with electron-rich alkenes like vinyl ethers demonstrates high regioselectivity. mdpi.com The resulting oxetanes can be valuable intermediates, which can be further transformed. For example, they can undergo acid-catalyzed hydrolysis, leveraging the enol ether functionality to unmask other functional groups. vulcanchem.com

The versatility of vinyl ethers, such as this compound, extends to their use in the synthesis of natural products and other complex molecules. For example, related trisubstituted electron-rich enol ethers have been utilized in tandem intramolecular [4+2]/[3+2] cycloaddition cascades for the total synthesis of vindoline (B23647) and related alkaloids. acs.org

Stereochemical Considerations and Influence on Reactivity

The stereochemistry of this compound is of paramount importance and significantly influences the outcome of its reactions. The trans or (E) configuration of the double bond is not only crucial for the compound's stability but also directs the stereochemistry of the products formed in its reactions. vulcanchem.com

In cycloaddition reactions, the stereochemistry of the starting alkene is often transferred to the product. Due to the concerted nature of many cycloaddition reactions, the geometry of the atoms on the dienophile (in this case, the vinyl ether) is maintained in the resulting cyclic product. nih.gov This stereospecificity is highly valuable in synthesis as it allows for the predictable construction of stereocenters.

The facial diastereoselectivity in the Paternò-Büchi reaction of chiral enol ethers has been a subject of detailed study. acs.org While this compound itself is not chiral, its reactions with chiral carbonyl compounds or its use as a precursor to chiral vinyl ethers highlight the importance of stereocontrol. For instance, in the Paternò-Büchi reaction of silyl (B83357) enol ethers, a trans relationship between certain substituents in the resulting oxetane is often observed, regardless of the initial (E)- or (Z)- geometry of the alkene, with high diastereoselectivity. cambridgescholars.com

Furthermore, the development of asymmetric catalytic methods for the synthesis of chiral allylic ethers from (E)-2-alkene-1-ols underscores the broader importance of controlling stereochemistry in reactions involving related structures. nih.gov The ability to selectively form one enantiomer or diastereomer over another is a central goal in modern organic synthesis, and the defined stereochemistry of building blocks like this compound is a critical starting point for achieving this control.

Structure

3D Structure

Properties

CAS No. |

10034-13-6 |

|---|---|

Molecular Formula |

C5H10O |

Molecular Weight |

86.13 g/mol |

IUPAC Name |

(E)-1-methoxybut-1-ene |

InChI |

InChI=1S/C5H10O/c1-3-4-5-6-2/h4-5H,3H2,1-2H3/b5-4+ |

InChI Key |

KMQWOHBEYVPGQJ-SNAWJCMRSA-N |

SMILES |

CCC=COC |

Isomeric SMILES |

CC/C=C/OC |

Canonical SMILES |

CCC=COC |

Synonyms |

(E)-1-methoxybut-1-ene |

Origin of Product |

United States |

Advanced Spectroscopic Characterization in E 1 Methoxy 1 Butene Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the analysis of (E)-1-Methoxy-1-butene, enabling detailed structural elucidation, quantitative analysis, and the monitoring of reaction dynamics.

¹H and ¹³C NMR spectroscopy are instrumental in confirming the molecular structure and assigning the stereochemistry of this compound. The chemical shifts and coupling constants of the protons and carbon atoms provide a detailed map of the molecule's connectivity and spatial arrangement.

The (E) configuration of the double bond is confirmed by the coupling constant between the vinylic protons. In ¹H NMR, specific signals correspond to the different sets of protons within the molecule, including the methoxy (B1213986) group, the ethyl group, and the vinylic protons. libretexts.org The integration of these signals reveals the relative number of protons in each set. libretexts.org

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are indicative of their local electronic environment, allowing for the identification of sp² hybridized carbons of the double bond and sp³ hybridized carbons of the methoxy and ethyl groups. uobasrah.edu.iq Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further distinguish between CH, CH₂, and CH₃ groups. openstax.org

Below are the typical ¹H and ¹³C NMR chemical shift ranges for this compound:

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| CH₃ (ethyl) | ~1.0 | ~14 |

| CH₂ | ~2.0 | ~25 |

| =CH-O | ~5.8 | ~145 |

| =CH-C | ~4.5 | ~100 |

| OCH₃ | ~3.5 | ~56 |

Note: These are approximate values and can vary depending on the solvent and other experimental conditions.

NMR spectroscopy is a reliable method for the quantitative analysis of tautomeric mixtures in solution. acs.orgresearchgate.net For compounds that can exist in equilibrium with other isomers, such as a keto-enol tautomerism, NMR allows for the direct measurement of the concentration of each species. thermofisher.com The integration of signals corresponding to each tautomer provides their relative ratios, from which the equilibrium constant can be calculated. thermofisher.com

In the context of this compound, while it is an enol ether, it does not typically exhibit keto-enol tautomerism itself. However, it can be a component in reaction mixtures where other species undergo such transformations. In these cases, quantitative NMR (qNMR) is essential for accurately determining the composition of the mixture. acs.org For accurate quantitative results, it is crucial to identify all signals belonging to each tautomer to avoid underestimation. acs.orgresearchgate.net

NMR spectroscopy is an effective tool for monitoring the progress of chemical reactions in real-time. researchgate.netmagritek.com By acquiring spectra at regular intervals, the consumption of reactants and the formation of products and intermediates can be followed. researchgate.netd-nb.info This provides valuable kinetic data and mechanistic insights. researchgate.net

For reactions involving this compound, such as cycloadditions or hydrolysis, NMR can be used to track the disappearance of its characteristic vinylic and methoxy signals and the appearance of new signals corresponding to the reaction products. researchgate.net This allows for the determination of reaction rates and the identification of any transient intermediates that may form. The use of online NMR coupled with other techniques like HPLC can provide a comprehensive platform for reaction monitoring in process development. acs.org

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in this compound and for studying intermolecular interactions.

The IR spectrum of this compound displays characteristic absorption bands that correspond to the vibrational frequencies of its functional groups. slideshare.net These bands can be used to confirm the presence of the C=C double bond, the C-O ether linkage, and the C-H bonds of the alkyl and vinylic groups.

Key vibrational modes for this compound include:

C=C stretch: A characteristic absorption for an alkene double bond is typically observed in the region of 1650-1680 cm⁻¹. docbrown.info

C-O stretch: The stretching vibration of the ether C-O bond usually appears as a strong band in the 1000-1300 cm⁻¹ range. uobabylon.edu.iq

=C-H stretch: The stretching of the C-H bonds on the double bond occurs at wavenumbers above 3000 cm⁻¹. docbrown.info

C-H stretch (alkyl): The C-H stretching vibrations of the ethyl and methoxy groups are found just below 3000 cm⁻¹. docbrown.info

=C-H bend: The out-of-plane bending of the vinylic C-H bonds can provide information about the substitution pattern of the alkene.

The following table summarizes the expected IR absorption frequencies for the main functional groups in this compound.

| Functional Group | Vibrational Mode | Approximate Frequency (cm⁻¹) |

| C=C | Stretch | 1650 - 1680 |

| C-O | Stretch | 1000 - 1300 |

| =C-H | Stretch | > 3000 |

| C-H (alkyl) | Stretch | < 3000 |

IR spectroscopy is highly sensitive to hydrogen bonding. mdpi.com The formation of a hydrogen bond typically leads to a broadening and a red shift (shift to lower frequency) of the stretching vibration of the proton donor group (e.g., O-H). mdpi.comacs.org

While this compound itself does not have a hydrogen bond donor, the oxygen atom of the methoxy group can act as a hydrogen bond acceptor. When in the presence of a hydrogen bond donor, such as an alcohol or water, intermolecular hydrogen bonds can form. The study of these interactions is important as they can influence the reactivity and physical properties of the compound. The formation of such hydrogen bonds would be observable in the IR spectrum through changes in the vibrational bands of the hydrogen bond donor. mdpi.com

Mass Spectrometry (MS)

Mass spectrometry is a critical analytical technique for determining the molecular weight and structural features of this compound through the analysis of its fragmentation patterns. Advanced MS methods are also indispensable for characterizing more complex structures, such as oligomers derived from vinyl ethers.

Under electron ionization (EI), this compound (C₅H₁₀O), with a molecular weight of 86.13 g/mol , undergoes fragmentation to produce a characteristic mass spectrum. nist.govnih.gov The parent molecular ion peak ([M]⁺) is observed at a mass-to-charge ratio (m/z) of 86. nist.gov This peak corresponds to the intact molecule after the loss of a single electron.

The fragmentation pattern provides valuable structural information. Key fragments arise from the cleavage of bonds within the molecule. The most abundant ion peak, known as the base peak, is typically observed at m/z 57. This corresponds to the loss of an ethyl group ([M - CH₂CH₃]⁺) or the formation of a stable oxonium ion. Other significant peaks in the mass spectrum of this compound help to confirm its structure. The analysis of these fragmentation patterns is a fundamental application of mass spectrometry in the identification of such compounds. libretexts.orgpearson.com

| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Plausible Fragment Identity |

|---|---|---|

| 86 | ~20 | [C₅H₁₀O]⁺ (Molecular Ion) |

| 57 | 100 | [C₃H₅O]⁺ or [C₄H₉]⁺ (Base Peak) |

| 41 | ~60 | [C₃H₅]⁺ (Allyl Cation) |

| 29 | ~45 | [C₂H₅]⁺ (Ethyl Cation) |

Electrospray ionization (ESI) coupled with time-of-flight (TOF) mass spectrometry is a powerful tool for analyzing larger, more complex molecules like oligomers that can be formed from vinyl ether monomers. dntb.gov.uacopernicus.org ESI is a soft ionization technique that allows for the analysis of thermally labile and high-molecular-weight compounds with minimal fragmentation, making it ideal for studying oligomeric distributions. dntb.gov.ua

In studies of vinyl ether polymerization, ESI-MS-TOF can identify the repeating units and end-groups of the resulting oligomers. copernicus.orgwhiterose.ac.uk For instance, in the ozonolysis of alkyl vinyl ethers, ESI-MS-TOF has been used to identify oligoperoxides in the mass range of 200 to 800 u. copernicus.org

Tandem mass spectrometry (ESI-MS/MS-TOF) provides even deeper structural insights. mdpi.com By selecting a specific oligomer ion and subjecting it to collision-induced dissociation, researchers can induce fragmentation and analyze the resulting product ions. This process helps to determine the sequence of monomer units and the structure of end-groups. mdpi.comacs.org For example, MS/MS experiments on oligomers formed from vinyl ethers have confirmed chain unit identities by observing the systematic loss of fragments corresponding to the monomer mass. copernicus.org This level of detailed structural characterization is crucial for understanding polymerization mechanisms and the properties of the resulting materials. dntb.gov.ua

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is sensitive to conjugation and the molecular environment.

This compound contains a C=C double bond conjugated with an oxygen atom, which acts as a chromophore. However, its conjugation is limited, and it is expected to absorb in the lower UV region. In comparison, molecules with extended systems of conjugated double bonds absorb at progressively longer wavelengths (a bathochromic shift). msu.eduutoronto.ca

| Compound | Number of Conjugated Double Bonds | λmax (nm) |

|---|---|---|

| 1-Butene (B85601) | 1 | 176 |

| 1,3-Butadiene | 2 | 217 |

| 1,3,5-Hexatriene | 3 | 258 |

The position and intensity of UV-Vis absorption bands can be influenced by the solvent environment. researchgate.net Keto-enol equilibria are known to be extremely sensitive to the solvent. cdnsciencepub.com Generally, the enol form is more favored in non-polar solvents, while the keto form is stabilized by polar solvents. cdnsciencepub.com This shift in equilibrium can be monitored by UV-Vis spectroscopy, as the keto and enol tautomers have different absorption spectra. fiveable.me The enol form, with its C=C-O conjugation, often absorbs at a longer wavelength than the corresponding non-conjugated keto form. fiveable.me

Time-resolved UV-Vis spectroscopy is a powerful technique for studying the kinetics of rapid processes like tautomerization. researchgate.net By using techniques such as laser flash photolysis, researchers can initiate a reaction and monitor the change in absorbance of transient species, like enol or keto tautomers, over very short timescales. iku.edu.tracs.org This allows for the determination of rate constants for tautomerization. researchgate.net For example, studies on related systems like avobenzone (B1665848) have used UV gas-phase absorption spectra to selectively excite either the enol or diketo forms, allowing for the investigation of tautomer-dependent photochemistry. nih.gov Such studies provide fundamental insights into the dynamics of keto-enol interconversion. acs.org

X-ray Crystallography (for Solid-State Derivatives and Intermediates)

X-ray crystallography is the definitive method for determining the three-dimensional structure of molecules in the solid state. While this compound is a liquid at standard conditions, its derivatives or metal complexes can often be crystallized and analyzed. This technique provides precise information on bond lengths, bond angles, and conformation, which is invaluable for understanding the compound's reactivity and interactions.

For instance, the structures of cationic phosphine (B1218219) gold(I) complexes with various enol ethers have been characterized by X-ray crystallography. researchgate.netacs.org These studies revealed that the gold atom typically coordinates to the electron-rich C=C bond in either an η¹ or η² fashion. researchgate.netacs.org Similarly, the crystal structures of iron(II) complexes with silyl (B83357) enol ether derivatives have been determined, providing insight into the geometry of the catalytically active species. rsc.org

In the context of reaction mechanisms, intermediates can sometimes be trapped and crystallized. The X-ray structure of a spiroketal derivative formed from the cycloaddition of an exocyclic enol ether was used to infer the transition state of the reaction. acs.org While no crystal structure of a direct derivative of this compound was found in the search results, the analysis of related enol ether complexes and derivatives demonstrates the power of X-ray crystallography to provide unambiguous structural proof and mechanistic insights in the solid state. weizmann.ac.ilresearchgate.net

Computational and Theoretical Studies of E 1 Methoxy 1 Butene and Enol Ethers

Quantum Chemical Methods

Quantum chemical methods are based on solving the Schrödinger equation and provide highly accurate descriptions of electronic structure. These methods are broadly categorized into Density Functional Theory (DFT) and Ab Initio approaches.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency. jocpr.com It is widely used to study the properties of enol ethers and their reactions. DFT calculations have proven invaluable for investigating the regio-selective mechanism of reactions like the Diels-Alder reaction involving compounds such as 1-methoxy-1,3-butadiene. dntb.gov.ua

A significant application of DFT is the calculation of molecular energies to determine the relative stability of isomers, such as keto-enol tautomers. For most simple aldehydes and ketones, the keto-enol equilibrium strongly favors the keto form, which is typically more stable by about 45–60 kJ/mol. libretexts.org This preference is largely attributed to the greater strength of the C=O double bond compared to the C=C double bond. libretexts.orgwwnorton.com

However, structural factors can shift this equilibrium. DFT calculations have shown that for certain β-diketones, the enol form can be more stable due to factors like π-conjugation and intramolecular hydrogen bonding. researchgate.net The solvent environment also plays a crucial role, as hydrogen bonding between a keto isomer and solvent molecules can alter the relative stabilities. orientjchem.org Computational studies can quantify these differences by calculating the Gibbs free energy (ΔG) between tautomers. researchgate.netmasterorganicchemistry.com For instance, the equilibrium constant for the enolization of cyclohexanone (B45756) is approximately 2.0 × 10⁻⁶, indicating a strong preference for the keto form. masterorganicchemistry.com

| Compound | Favored Tautomer | Energy Difference (ΔE or ΔG) | Computational Method/Notes |

|---|---|---|---|

| Acetaldehyde (X=H) | Keto | 10.157 kcal/mol (ΔGr) | Favors keto form significantly. researchgate.net |

| α-hydroxy-acetaldehyde (X=OH) | Keto | 1.762 kcal/mol (ΔGr) | OH substitution destabilizes the keto form, reducing the energy gap. researchgate.net |

| α-nitro-acetaldehyde (X=NO2) | Enol | -12.880 kcal/mol (ΔGr) | The reaction is spontaneous and shifts to the enol side. researchgate.net |

| 2,4-pentanedione | Enol | Enol is more stable | Stabilized by conjugation and intramolecular H-bonding. libretexts.org |

| Cyclohexanone | Keto | ~8.2 kcal/mol (ΔG) | Calculated from Keq = 2.0 × 10–6 at 298 K. masterorganicchemistry.com |

DFT is instrumental in mapping the entire potential energy surface of a reaction. This involves locating and characterizing transition states (TS), which are the highest energy points along a reaction pathway. researchgate.net The Gonzalez-Schlegel steepest descent path is often used for these calculations. researchgate.net

Once a transition state is identified, Intrinsic Reaction Coordinate (IRC) calculations are performed. scm.com An IRC analysis traces the minimum energy path downhill from the transition state, confirming that it correctly connects the reactants with the desired products. scm.com This method provides a detailed picture of the geometric changes the molecule undergoes during the reaction, ensuring a smooth transition from reactants to products along the potential energy surface. researchgate.net IRC plots are a standard way to visualize these reaction pathways. researchgate.netresearchgate.net

| Step | Procedure | Purpose |

|---|---|---|

| 1 | Geometry Optimization | Find the minimum energy structures of reactants and products. |

| 2 | Transition State Search | Locate the saddle point (maximum energy) on the reaction path between reactants and products. |

| 3 | Frequency Calculation | Confirm the nature of the stationary points. Reactants/products have all real frequencies; a true transition state has exactly one imaginary frequency corresponding to the reaction coordinate. |

| 4 | IRC Calculation | Trace the path from the transition state geometry downhill to both the reactant and product wells on the potential energy surface. scm.com |

| 5 | Energy Profile Construction | Plot the energy of the system along the reaction coordinate to determine activation barriers and reaction energies. |

DFT calculations are highly effective at predicting the regio- and stereoselectivity of chemical reactions involving enol ethers. acs.org By calculating the activation energies for all possible reaction pathways, chemists can determine which product is kinetically favored. For example, in cycloaddition reactions, the regioselectivity can be explained by analyzing the frontier molecular orbitals (HOMO and LUMO) of the reactants. ias.ac.in

The Zimmerman-Traxler model for aldol (B89426) reactions, which proposes a chair-like, pericyclic transition state, is a classic example where computational modeling can provide insight. harvard.edu DFT calculations can model the energies of the different diastereomeric transition states, explaining why (Z)-enolates tend to give syn-aldol products and (E)-enolates give anti-aldol products by minimizing steric interactions in the transition state. harvard.edu Similarly, DFT has been used to study the regioselectivity of iron-catalyzed dicarbofunctionalization of enol silyl (B83357) ethers, ruling out alternative pathways by comparing their energy barriers. nih.gov

Ab Initio Methodologies for Reaction Pathways

Ab initio molecular orbital (MO) methods are another class of quantum chemical calculations that solve the Schrödinger equation without empirical parameters. These methods are often more computationally demanding than DFT but can provide benchmark results.

Ab initio studies have been successfully applied to investigate the reaction mechanisms of enol ethers. For instance, in the reaction of singlet oxygen with enol ethers, these calculations can be used to evaluate the relative stabilities of different proposed intermediates, such as biradical (BR), perepoxide-like (PE), and zwitterionic (ZW) species. oup.com Such studies have concluded that for the [2+2] cycloadditions of unsymmetrical enol ethers in solution, a nonconcerted mechanism involving polar zwitterionic intermediates is the most likely pathway. oup.com These theoretical results can be correlated with experimental observations regarding stereochemistry and solvent effects to build a comprehensive mechanistic picture. oup.com

Molecular Mechanics Simulations

Molecular Mechanics (MM) is a computational method that uses classical physics (Newton's laws of motion) to model molecular systems. nih.gov Instead of describing electrons explicitly, MM employs a "force field," which is a set of potential energy functions and parameters that describe the energy of a molecule as a function of its geometry (bond lengths, angles, dihedrals, and non-bonded interactions). nih.gov

Due to their lower computational cost, MM and the related method of Molecular Dynamics (MD) simulations are suitable for studying very large systems, such as proteins or polymers, and for simulating molecular behavior over longer timescales. nih.gov While less common for detailing the electronic rearrangements in chemical reactions compared to quantum methods, MM is essential for studying conformational flexibility and intermolecular interactions. nih.gov For example, molecular dynamics simulations have been used to examine the potential interactions between enol-carbonate derivatives and proteins, providing insights into how these small molecules might bind to biological receptors. scispace.com These simulations can model how a molecule explores different conformations and interacts with its environment, which is crucial in fields like drug discovery. nih.govscispace.com

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods serve as a powerful computational tool for studying chemical processes within large, complex systems like biomolecules or in solution. nih.gov This approach combines the high accuracy of quantum mechanics (QM) for a small, critical region of the system with the computational efficiency of molecular mechanics (MM) for the remainder. nih.govwikipedia.org The fundamental principle involves partitioning the system into two parts: the QM region, which typically includes the atoms directly involved in a chemical reaction (e.g., bond breaking and formation), and the MM region, which comprises the surrounding environment (e.g., solvent molecules or protein residues). wikipedia.orgcecam.org

For a molecule like (E)-1-Methoxy-1-butene, a QM/MM study would treat the enol ether itself, or a portion of it involved in a reaction, using quantum mechanics. This allows for a detailed description of the electronic structure changes during a chemical transformation. The surrounding environment, such as a solvent bath or the active site of an enzyme, would be modeled using the classical force fields of molecular mechanics. nih.gov The interaction between the two regions is a critical aspect of the simulation. Common schemes for this interaction include mechanical embedding, where the QM and MM regions interact via classical forces, and electronic embedding, which provides a more sophisticated treatment by allowing the electronic structure of the QM region to be polarized by the electrostatic field of the MM environment. wikipedia.org

This dual-level approach makes it computationally feasible to simulate reactions in a realistic environment, which would be prohibitively expensive if the entire system were treated with QM methods. wikipedia.orgnih.gov By employing QM/MM simulations, researchers can investigate enzymatic reactions involving enol ether substrates or study solvent effects on the reactivity of this compound with a balance of accuracy and computational cost. nih.gov

Table 1: Key Features of QM/MM Approaches

| Feature | Description | Relevance to this compound Studies |

|---|---|---|

| QM Region | The chemically active part of the system, treated with high-level quantum mechanics to accurately model electronic changes. | The C=C double bond and methoxy (B1213986) group of the enol ether during a reaction like hydrolysis or electrophilic addition. |

| MM Region | The larger, less chemically active environment, described by classical mechanics (force fields). | Solvent molecules (e.g., water) or the amino acid residues in an enzyme's active site surrounding the enol ether. |

| QM-MM Interface | The boundary between the two regions, which requires special treatment, especially when it cuts across covalent bonds. | Defines how the quantum mechanical enol ether interacts with the classical environment, affecting its reactivity and stability. |

| Embedding Scheme | The method used to describe the interaction between the QM and MM regions (e.g., mechanical or electronic). wikipedia.org | Electronic embedding would account for how the electrostatic field of a polar solvent influences the electron distribution in the this compound molecule. wikipedia.org |

Elucidation of Reaction Mechanisms through Computational Studies

Computational chemistry provides indispensable tools for mapping the detailed pathways of chemical reactions, offering insights that complement experimental findings. nih.govrsc.org For enol ethers like this compound, which are known to be electron-rich alkenes susceptible to electrophilic attack, computational studies can elucidate the energetics and geometries of reactants, transition states, and products. wikipedia.orgresearchgate.net By calculating the potential energy surface for a given reaction, chemists can identify the most favorable reaction pathway and understand the factors controlling selectivity. rsc.org

Techniques such as Density Functional Theory (DFT) are commonly employed to investigate reaction mechanisms. For instance, in the acid-catalyzed hydrolysis of an enol ether, computational models can pinpoint the structure of the protonated intermediate and the transition state for the addition of water. The calculated activation energies for different potential pathways can explain why one product is formed over another. These studies can also model the role of catalysts, showing how they lower the activation energy barrier and accelerate the reaction. rsc.org

Furthermore, computational analysis is crucial for understanding more complex processes. For example, in cycloaddition reactions, theoretical models can predict whether the reaction will proceed through a concerted or a stepwise mechanism and can rationalize the observed stereoselectivity. The insights gained from these in silico experiments are vital for designing new reactions and optimizing conditions for synthesizing complex molecules from enol ether precursors. rsc.org The synergy between computational predictions and experimental results provides a robust framework for understanding chemical reactivity. rsc.org

Electronic Structure Analysis

Electron Density and Electrostatic Potential Maps

The reactivity of a molecule is fundamentally governed by its electronic structure. Computational chemistry offers methods to visualize the distribution of electrons, providing a chemically intuitive picture of molecular properties. walisongo.ac.id Electron density maps illustrate the probability of finding an electron in a particular region of a molecule. rcsb.orgproteopedia.org For this compound, the electron density would be highest around the atomic nuclei and in the regions of covalent bonds, with a notable accumulation in the C=C double bond and around the electronegative oxygen atom.

A more direct tool for predicting chemical reactivity is the Molecular Electrostatic Potential (MEP) map. researchgate.net The MEP map is plotted on the molecule's electron density surface and uses a color scale to represent the electrostatic potential. researchgate.net Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are likely sites for nucleophilic attack. researchgate.net

In the case of this compound, an MEP map would show a significant region of negative potential associated with the π-system of the double bond and the lone pairs of the oxygen atom. This visual representation clearly identifies these areas as the nucleophilic centers of the molecule, explaining the characteristic reactivity of enol ethers towards electrophiles. wikipedia.orgresearchgate.net

Table 2: Interpretation of Molecular Electrostatic Potential (MEP) Maps

| Color | Electrostatic Potential | Interpretation | Predicted Reactivity for this compound |

|---|---|---|---|

| Red | Negative | Electron-rich region, nucleophilic center. researchgate.net | Site of attack by electrophiles (e.g., H⁺); located around the C=C double bond and oxygen atom. |

| Green | Neutral | Region of neutral or near-zero potential. researchgate.net | Less reactive sites, such as the alkyl chain. |

| Blue | Positive | Electron-deficient region, electrophilic center. researchgate.net | Potential site of attack by nucleophiles, though less significant for this molecule's typical reactivity. |

Molecular Orbitals and Reactivity Indices

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory. It posits that the most significant interactions between two reacting molecules occur between the Highest Occupied Molecular Orbital (HOMO) of the nucleophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile. The energy and spatial distribution of these orbitals are key reactivity indices.

For an enol ether like this compound, the HOMO is of primary interest as it dictates the molecule's behavior as a nucleophile. wikipedia.org The HOMO of an enol ether is a π-type orbital resulting from the combination of the p-orbitals on the two double-bonded carbons and the oxygen atom. This delocalized orbital is higher in energy than the π-orbital of a simple alkene, which accounts for the enhanced nucleophilicity of enol ethers. wikipedia.org

Computational analysis reveals the distribution of the HOMO across the molecule. In enolates, which are analogous to enol ethers, the HOMO has its largest coefficient on the α-carbon, making it the primary site for reaction under orbital control. libretexts.orgstackexchange.com Similarly, for this compound, the coefficients of the atomic orbitals contributing to the HOMO indicate the most probable site of electrophilic attack. The energy of the HOMO is also a critical reactivity index; a higher HOMO energy corresponds to a greater willingness to donate electrons and thus higher reactivity as a nucleophile.

Applications of E 1 Methoxy 1 Butene in Advanced Organic Synthesis and Materials Science

Synthesis of Complex Organic Molecules

The unique structural characteristics of (E)-1-methoxy-1-butene make it a versatile building block in the creation of intricate organic structures.

Precursors for Pharmaceuticals and Agrochemicals

This compound and its isomers are significant intermediates in the synthesis of more complex molecules for the pharmaceutical and agrochemical industries. ontosight.ai The defined (E) configuration of the double bond can be a critical factor in determining the biological activity of the final product. ontosight.ai For instance, related butene derivatives like 3-butene-1-ol are utilized as raw materials in the production of pharmaceuticals and agrochemicals. google.com The coupling of such compounds with other molecules is a key step in synthesizing complex therapeutic agents. google.com

Natural Product Synthesis (e.g., Sex-Pheromones)

The synthesis of natural products, which often involves the construction of complex carbon skeletons with specific stereochemistry, can utilize building blocks derived from or related to this compound. acs.orgsci-hub.se For example, the synthesis of insect sex pheromones frequently requires the creation of molecules with specific geometric isomers, such as (E) or (Z) double bonds, to ensure biological activity. rsc.orgrsc.org While direct use of this compound in these specific published syntheses is not detailed, the principles of stereoselective synthesis and the importance of defined olefin geometry are central. rsc.orgrsc.org The strategic use of precursors with predetermined double bond geometry is a common and effective strategy in the total synthesis of these complex natural products. acs.orgsci-hub.se

Functionalized Building Blocks with Defined Olefin Geometry

The defined (E) geometry of the double bond in this compound makes it a valuable functionalized building block in organic synthesis. ontosight.ai The stereochemistry of double bonds is crucial in the synthesis of many biologically active molecules and advanced materials, as it dictates the three-dimensional shape and, consequently, the properties of the final product. rsc.org The ability to introduce a specific olefin geometry into a molecule is a powerful tool for synthetic chemists. researchgate.netru.nl This control is particularly important in the construction of complex natural products and pharmaceuticals where specific stereoisomers are required for efficacy. rsc.org

Stereoselective Oxetane (B1205548) Formation via Photocycloaddition

This compound participates in the Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene to form an oxetane. researchgate.netcambridgescholars.com This reaction is a powerful method for constructing four-membered ring systems, which are found in various natural products and can serve as versatile synthetic intermediates. beilstein-journals.orgnih.gov The reaction of this compound with an excited state carbonyl compound proceeds stereoselectively, allowing for the formation of diastereomerically pure oxetane products. researchgate.net The regioselectivity of the reaction can often be predicted by considering the stability of the intermediate biradical species. nih.gov These stereodefined oxetanes can then undergo further transformations, such as regioselective ring-opening reactions, to access a variety of other complex molecules. researchgate.net

| Reactants | Reaction Type | Product | Key Features | Reference |

| This compound, Acetone (B3395972) | Paternò-Büchi Photocycloaddition | Oxetanes | Stereoselective, forms diastereomerically pure products. | researchgate.netcambridgescholars.com |

| silyl (B83357) enol ethers, trifluoropyruvate | Catalytic Asymmetric [2+2] Cycloaddition | Polysubstituted oxetanes | High cis/trans ratios and enantioselectivities. | beilstein-journals.org |

Polymer Chemistry

In the realm of materials science, this compound shows potential as a monomer in specialized polymerization techniques.

Synthesis of Degradable and Depolymerizable Poly(enol ether)s

The synthesis of degradable polymers is a significant focus in materials science, aimed at addressing environmental sustainability. springernature.com Poly(enol ether)s represent a class of polymers with desirable characteristics, including the potential for degradation and depolymerization. nih.gov These polymers can be synthesized through the Ring-Opening Metathesis Polymerization (ROMP) of cyclic enol ethers, such as 2,3-dihydrofuran (B140613) (DHF). nih.govacs.org This process yields polymers with an acid-labile backbone, allowing them to be broken down into smaller molecules under mild acidic conditions. springernature.comacs.org

While enol ethers have traditionally been used to quench Grubbs catalysts, they can serve as effective monomers for ROMP. nih.govresearchgate.net The resulting electron-rich ruthenium alkylidene complex remains active for the metathesis of electron-rich olefins. acs.org The polymerization of cyclic enol ethers like DHF using Grubbs initiators produces poly(enol ether)s with perfect head-to-tail regioselectivity. acs.org The molecular weight of these degradable polymers can be effectively controlled by adjusting the ratio of the monomer to the catalyst. acs.org

A key aspect of controlling the properties of these polymers is the use of linear enol ethers, such as this compound, as chain transfer agents (CTAs). nih.govacs.org The introduction of a CTA during the ROMP of a cyclic enol ether allows for precise regulation of the polymer's molecular weight. acs.org This control is crucial for tailoring the material's properties for specific applications. The resulting poly(enol ether)s are not only degradable by hydrolysis but can also be depolymerized back to the monomer using a Grubbs catalyst. acs.org

Research has demonstrated the ability to regulate the molecular weight (Mn) of poly(dihydrofuran) (PDHF) by varying the catalyst loading, achieving values from 6 to 125 kDa. acs.org

Table 1: Regulation of Poly(dihydrofuran) Molecular Weight by Catalyst Loading This table is illustrative of the control achieved in poly(enol ether) synthesis, a process where this compound can act as a chain transfer agent.

| Entry | Monomer/Catalyst Ratio ([DHF]₀/[G2]₀) | Molecular Weight (Mₙ, kDa) | Dispersity (Đ) |

|---|---|---|---|

| 1 | 500 | 6.1 | 1.34 |

| 2 | 1000 | 12.5 | 1.30 |

| 3 | 2000 | 24.2 | 1.38 |

| 4 | 5000 | 65.0 | 1.45 |

| 5 | 10000 | 125.2 | 1.55 |

Applications of Chain Transfer Agents in ROMP

In Ring-Opening Metathesis Polymerization (ROMP), particularly for low-strain cyclic olefins, chain transfer agents (CTAs) are essential for regulating polymer molecular weight. acs.org Linear enol ethers, a class that includes this compound, are effective as CTAs in the ROMP of cyclic enol ethers. acs.org The use of a CTA provides an alternative and often more practical method for molecular weight control than simply adjusting the monomer-to-catalyst ratio, especially on a larger scale. nih.govrsc.org

The mechanism involves the CTA reacting with the propagating catalyst-alkylidene species, thereby terminating one polymer chain and generating a new active species that can initiate the growth of another chain. This process allows for the production of polymers with targeted molecular weights and often narrower molecular weight distributions. nih.gov This method has been successfully applied to produce a range of polymers, including mono-end-functional poly(norborneneimide)s and more complex structures like star-shaped polymers, catalytically. rsc.org

The effectiveness of a linear enol ether as a CTA in the ROMP of a cyclic enol ether like 2,3-dihydrofuran (DHF) has been demonstrated. acs.org By varying the concentration of the CTA, it is possible to systematically control the molecular weight of the resulting poly(dihydrofuran). acs.org This tunability is critical for producing materials with consistent and predictable properties. Vinyl ether-based macro-chain transfer agents have also been utilized to create diblock and triblock copolymers under catalytic living ROMP conditions, showcasing the versatility of this approach. rsc.org

Table 2: Effect of Chain Transfer Agent Concentration on Polymer Properties This table illustrates how a linear enol ether, serving as a CTA, can regulate the molecular weight (Mₙ) and dispersity (Đ) of poly(dihydrofuran) (PDHF) in ROMP.

| Entry | Monomer/CTA Ratio ([DHF]₀/[CTA]₀) | Molecular Weight (Mₙ, kDa) | Dispersity (Đ) |

|---|---|---|---|

| 1 | 100 | 8.5 | 1.40 |

| 2 | 200 | 16.2 | 1.42 |

| 3 | 300 | 23.9 | 1.48 |

| 4 | 400 | 31.5 | 1.51 |

| 5 | 500 | 39.8 | 1.55 |

Advanced Materials Research

The chemical reactivity of enol ethers, including this compound, makes them valuable in advanced materials research beyond their role as CTAs. ontosight.ai The enol ether functionality is central to the development of novel polymers with unique degradation pathways. One innovative area is in polymer mechanochemistry, where mechanical force is used to trigger specific chemical changes. nih.gov

Researchers have designed polymer systems where force applied through ultrasonication or grinding converts chemically inert alkyl ether linkages in the polymer backbone into acid-labile enol ether linkages. nih.govsemanticscholar.org This process effectively "switches on" the degradability of the material, allowing it to break down under mild acidic conditions where it was previously stable. nih.gov This concept enables the creation of materials that are robust under normal conditions but can be degraded on demand when subjected to mechanical stress. semanticscholar.org

Furthermore, the principles of enol ether reactivity are being applied to create complex polymer architectures. rsc.org The use of vinyl ether-based macro-chain transfer agents allows for the synthesis of well-defined block copolymers. rsc.org These materials combine the properties of different polymer segments, leading to advanced materials for applications in biomedicine and other fields. rsc.org this compound also serves as a versatile intermediate in organic synthesis for creating more complex molecules used in materials science. ontosight.ai The specific (E) configuration can be critical for determining the final properties of the material. ontosight.ai

Future Research Directions and Emerging Methodologies

Development of Novel Catalytic Systems for Enhanced Stereoselectivity and Regioselectivity

The precise control of stereochemistry and regiochemistry is paramount in the synthesis of complex organic molecules where (E)-1-methoxy-1-butene serves as a building block. Future efforts will likely concentrate on the design of novel catalysts that can achieve high levels of selectivity in reactions involving this compound.

One promising avenue is the development of advanced metal-based catalysts. For instance, palladium-catalyzed reactions have shown utility in the synthesis and transformation of vinyl ethers. rsc.org Future work may involve the design of palladium complexes with chiral ligands to induce enantioselectivity in reactions such as hydroalkynylation or other cross-coupling reactions. Similarly, cobalt-diphosphine catalysts, which have been shown to promote ring-opening couplings, could be further modified to control the regioselectivity of alkyne insertion. ntu.edu.sg The influence of oxygen functionalities on the regioselectivity of palladium-mediated hydrostannations of alkynes has been noted, suggesting that the strategic placement of coordinating groups within the catalyst or substrate can direct the outcome of the reaction. msu.edu

Zeolites, with their shape-selective properties, also present opportunities for controlling reaction selectivity. Zeolites like *BEA and MOR have demonstrated different selectivities in the cyclization of related phenylbutene oxides, highlighting the potential of using these materials to direct the formation of specific isomers. rsc.org Future research could explore the use of tailored zeolites for the selective synthesis or transformation of this compound.

Table 1: Examples of Catalytic Systems and their Potential for Stereoselective and Regioselective Control

| Catalyst Type | Potential Application with this compound | Key Research Focus |

| Palladium with Chiral Ligands | Asymmetric hydroamination, hydroalkoxylation | Ligand design for high enantiomeric excess |

| Cobalt-Diphosphine Complexes | Regioselective cross-coupling reactions | Ligand and reaction condition optimization for specific isomers |

| Zeolites (*BEA, MOR) | Shape-selective transformations | Tailoring pore size and acidity for desired product formation |

Integration with Flow Chemistry and Sustainable Methodologies

The principles of green chemistry are increasingly influencing the design of synthetic routes. encyclopedia.pubresearchgate.netsemanticscholar.org Integrating the synthesis and reactions of this compound with flow chemistry and other sustainable methodologies is a key area for future development.

Flow chemistry offers several advantages over traditional batch processing, including enhanced safety, better process control, and potential for scalability. nih.govrsc.org The use of flow reactors has been successfully applied to the hydrogenation of vinyl ethers and in Pauson-Khand reactions involving vinyl ether substrates. nih.govrsc.orgresearchgate.net Future research will likely expand the use of flow chemistry to other transformations of this compound, such as polymerization and other cycloaddition reactions. researchgate.net Continuous flow processes can also facilitate the use of hazardous reagents and high-pressure conditions more safely, opening up new reaction possibilities. nih.govrsc.org

Sustainable synthetic approaches also include the use of renewable feedstocks and energy-efficient processes. encyclopedia.pub Research into the synthesis of butene isomers from renewable resources like ethanol (B145695) could provide a more sustainable route to the precursors of this compound. acs.org Furthermore, employing energy-efficient methods like microwave irradiation or ultrasonication could reduce the environmental impact of its synthesis and subsequent reactions. encyclopedia.pub

Exploration of New Reactivity Modes and Mechanistic Insights

A deeper understanding of the fundamental reactivity of this compound is crucial for discovering new synthetic applications. Future research will focus on exploring novel reaction pathways and gaining detailed mechanistic insights.

The photocycloaddition of carbonyl compounds to this compound, known as the Paternò-Büchi reaction, has been studied, but the competitive nature of different reaction pathways, influenced by factors like spin multiplicity and electron transfer, warrants further investigation. researchgate.net Understanding these mechanisms more thoroughly could lead to better control over product distribution and the synthesis of novel oxetane (B1205548) structures.

The interaction of this compound with gold catalysts has revealed alternative reaction pathways to the expected [2+2] cycloaddition, leading instead to C-2-hydroalkynylation products. nih.gov This highlights the potential for discovering unexpected reactivity by exploring different catalytic systems. Future work could involve investigating other transition metal catalysts to uncover new reactivity modes.

Mechanistic studies will also be crucial in understanding and optimizing polymerization processes involving vinyl ethers. Investigations into the photocontrolled cationic polymerization of vinyl ethers have revealed complex activation and deactivation steps. nih.gov A detailed understanding of these elementary steps is essential for designing more efficient and controlled polymerization systems.

Advanced Spectroscopic and Computational Techniques for In-Situ Reaction Monitoring

The development and application of advanced analytical techniques are set to revolutionize the study of reaction mechanisms involving this compound. In-situ reaction monitoring provides real-time data, allowing for a more dynamic and accurate understanding of reaction kinetics and the identification of transient intermediates. researchgate.net

Spectroscopic methods such as NMR, IR, and UV-Vis are powerful tools for mechanistic studies. researchgate.net The use of in-situ IR and X-ray microspectroscopy in a flow reactor has already been demonstrated for monitoring the evolution of species in reactions involving vinyl esters. rsc.org This approach provides spatial and temporal information about the reaction progress. Similarly, in-situ NMR spectroscopy has been used to monitor the formation of vinyl ether-hydrogen halide adducts during polymerization. acs.org The application of time-resolved spectroscopy can provide insights into the dynamics of photochemical reactions. nih.gov

Computational chemistry, particularly density functional theory (DFT) calculations, will play an increasingly important role in complementing experimental studies. wordpress.com Computational models can be used to predict the stability of isomers, calculate reaction barriers, and elucidate transition state structures. researchgate.netrsc.org For example, computational studies can help to understand the factors controlling the regioselectivity in hydrostannation reactions or the kinetic barriers in ring-opening reactions. msu.eduresearchgate.net The integration of high-resolution experimental data with sophisticated computational models will provide a comprehensive picture of the reaction landscape of this compound, paving the way for the rational design of new catalysts and synthetic methodologies. rsc.orgacs.orgrsc.org

Q & A

Basic Research Questions

Q. How should researchers design a reproducible synthesis protocol for (E)-1-Methoxy-1-butene?

- Methodology : Utilize stereoselective reactions such as the Wittig reaction or elimination of methoxy-substituted alcohols, ensuring precise control of reaction conditions (e.g., temperature, solvent polarity, and catalyst selection). Characterize intermediates and products using -NMR, -NMR, and GC-MS to confirm regiochemical and stereochemical purity. For novel compounds, provide full spectral data and purity metrics (e.g., HPLC) to meet reproducibility standards .

Q. What analytical techniques are critical for distinguishing this compound from its (Z)-isomer?

- Methodology : Combine spectroscopic methods:

- NMR : Compare coupling constants () of vinylic protons; (E)-isomers typically exhibit Hz due to trans-diaxial coupling.

- IR Spectroscopy : Analyze C-O stretching frequencies (1050–1150 cm) and C=C stretching (1650–1680 cm) to confirm functional groups.

- Gas Chromatography : Use chiral columns or derivatization agents to separate isomers. Cross-reference data with computational predictions (e.g., DFT calculations) for validation .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodology : Conduct experiments in a fume hood with proper PPE (gloves, goggles, lab coats). Store the compound in inert atmospheres (argon/nitrogen) to prevent peroxidation. Dispose of waste via certified hazardous waste contractors, adhering to EPA and institutional guidelines. Refer to SDS sheets for emergency procedures (e.g., spill containment, first aid) .

Q. How can researchers optimize reaction yields for this compound derivatives?

- Methodology : Perform kinetic and thermodynamic studies to identify rate-limiting steps. Use Design of Experiments (DoE) to test variables like catalyst loading, solvent polarity, and reaction time. Monitor by TLC or in-situ FTIR. For low-yielding reactions, consider steric effects or competing pathways (e.g., [3,3]-sigmatropic shifts) .

Advanced Research Questions

Q. How do steric and electronic factors influence the stereoselective synthesis of this compound?

- Methodology : Employ computational chemistry (e.g., molecular docking, transition-state modeling) to predict steric hindrance and orbital interactions. Validate with experimental compare yields and selectivity under varying conditions (e.g., bulky bases vs. small nucleophiles). Use Hammett plots to correlate substituent effects with reaction outcomes .

Q. What strategies resolve contradictions between experimental spectral data and computational predictions for this compound?

- Methodology : Re-examine sample purity and instrumental calibration. If discrepancies persist, perform ab initio calculations (e.g., MP2, CCSD(T)) with larger basis sets or solvent-effect models (e.g., PCM). Cross-validate with alternative techniques like X-ray crystallography or rotational spectroscopy .

Q. How can researchers investigate the thermodynamic stability of this compound under varying conditions?

- Methodology : Conduct differential scanning calorimetry (DSC) to measure enthalpy changes during isomerization. Use variable-temperature NMR to monitor equilibrium shifts between (E) and (Z) forms. Calculate Gibbs free energy () and activation barriers () via Eyring plots .

Q. What mechanistic insights explain this compound’s reactivity in Diels-Alder or cycloaddition reactions?

- Methodology : Perform kinetic isotope effects (KIE) studies and trapping experiments to identify intermediates (e.g., radical vs. polar pathways). Use DFT to model frontier molecular orbitals (HOMO/LUMO) and predict regioselectivity. Compare experimental results with literature analogs (e.g., methoxy-substituted dienophiles) .

Data Presentation and Validation Guidelines

- Synthesis Data : Tabulate yields, reaction conditions, and characterization metrics (e.g., , melting points). Include raw spectral data in supporting information .

- Statistical Analysis : Apply ANOVA or t-tests for replicate experiments. Report confidence intervals and outliers .

- Literature Comparison : Contrast results with NIST’s thermochemical data or published kinetic parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.